molecular formula C6H16Cl2N2 B2767709 2-methylpiperidin-4-aminedihydrochloride,Mixtureofdiastereomers CAS No. 2120370-78-5

2-methylpiperidin-4-aminedihydrochloride,Mixtureofdiastereomers

Cat. No.: B2767709
CAS No.: 2120370-78-5
M. Wt: 187.11
InChI Key: FZCDBGKROUQDOD-UHFFFAOYSA-N
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Description

2-methylpiperidin-4-aminedihydrochloride,Mixtureofdiastereomers is a chiral amine compound with significant applications in various fields of scientific research. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpiperidin-4-aminedihydrochloride,Mixtureofdiastereomers typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrolysis of 4-methyl-2-cyanopiperidine using hydrochloric acid to obtain 4-methyl-2-piperidinecarboxylic acid hydrochloride. This intermediate is then esterified with ethyl alcohol to form 4-methyl-2-ethyl nipecotate hydrochloride. The final product, this compound, is obtained through further purification and crystallization steps .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methylpiperidin-4-aminedihydrochloride,Mixtureofdiastereomers undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure optimal reaction rates.

Major Products Formed

The major products formed from these reactions include various amine derivatives, N-oxides, and substituted piperidine compounds, each with distinct chemical and biological properties.

Scientific Research Applications

2-methylpiperidin-4-aminedihydrochloride,Mixtureofdiastereomers has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylpiperidin-4-aminedihydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include enzyme inhibition, receptor activation, and signal transduction modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylpiperidin-4-aminedihydrochloride,Mixtureofdiastereomers is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to selectively interact with molecular targets makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-methylpiperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-5-4-6(7)2-3-8-5;;/h5-6,8H,2-4,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCDBGKROUQDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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